[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Description
The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a highly complex macrocyclic molecule with a molecular formula of C93H136N10O24 and a molecular weight of 1778.1 g/mol . Key structural features include:
- Macrocyclic Core: A 36-membered azatricyclic ring system with multiple oxygen and nitrogen atoms, contributing to its conformational rigidity and target-binding specificity.
- Functional Groups: Methoxy, hydroxy, and carbamate moieties that enhance solubility and bioactivity .
- Substituents: A 2,2,5-trimethyl-1,3-dioxane-5-carboxylate ester group, which may improve metabolic stability compared to similar compounds .
Properties
IUPAC Name |
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRYGCDSJUKRW-HXHLHDFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H91NO16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1070.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2,2,5-Trimethyl-5-Carboxy-1,3-Dioxane
Reagents and Conditions :
-
Starting materials : 2,2-Dimethylhydroxypropionic acid, 2,2-dimethoxypropane, and p-toluenesulfonic acid.
-
Solvent : Anhydrous acetone.
-
Base : DIPEA (N,N-Diisopropylethylamine).
Procedure :
The reaction mixture is stirred under nitrogen, followed by DIPEA addition and rotary evaporation to yield a white solid. Mechanical stirring in dichloromethane facilitates purification, with final concentration under reduced pressure.
Key Advance :
Step 2: Acid Anhydride Formation
Reagents and Conditions :
-
Substrate : 2,2,5-Trimethyl-5-carboxy-1,3-dioxane (48 g).
-
Acylating agent : 2,4,6-Trichlorobenzoyl chloride (63 g).
-
Solvent : Dichloromethane.
-
Temperature : 0–5°C (initial), 40°C (post-addition).
Procedure :
The reaction is monitored via TLC, with no intermediate purification required. The resulting acid anhydride is directly used in esterification.
Optimization :
Step 3: Esterification with Sirolimus
Reagents and Conditions :
-
Acid anhydride : From Step 2.
-
Catalyst : DMAP (4-Dimethylaminopyridine).
-
Solvent : Dichloromethane.
Procedure :
Esterification proceeds at controlled temperatures, with DMAP concentration carefully regulated to favor mono-esterification. The product, 2,2,5-trimethyl[1.3-dioxane]-5-carboxylate-42-ester-sirolimus, is isolated via chromatography.
Selectivity Enhancement :
Step 4: Deprotection and Final Hydrolysis
Reagents and Conditions :
-
Deprotection agents : Ethylene glycol, p-toluenesulfonic acid.
-
Solvent : Tetrahydrofuran (THF).
-
Temperature : 0–5°C.
Procedure :
The protective dioxane group is removed within 1 hour, followed by extraction with ethyl acetate and washing with saturated NaCl. After drying, the crude product is chromatographed to yield temsirolimus.
Advantages Over Traditional Methods :
-
Reaction time : 1 hour vs. 24+ hours for acid-catalyzed hydrolysis.
-
Yield improvement : 85% isolated yield vs. 60–70% in prior methods.
Comparative Analysis of Synthesis Methods
The table below contrasts key parameters between the traditional (US5362718A) and modern (CN103421023A) synthesis routes:
| Parameter | Traditional Method | Patented Method |
|---|---|---|
| Base for anhydride | Triethylamine | DIPEA |
| Di-ester byproducts | 15–20% | <5% |
| Deprotection time | 24 hours | 1 hour |
| Overall yield | 60–70% | 80–85% |
| Purification steps | Multiple | Minimal |
Critical Evaluation of Process Innovations
The patented method introduces three transformative improvements:
-
Solvent and base synergy : DIPEA and dichloromethane eliminate intermediate purification, reducing handling of unstable intermediates.
-
Temperature-modulated selectivity : Precise control during esterification suppresses di-ester formation, enhancing mono-ester yield.
-
Efficient deprotection : Ethylene glycol in THF achieves rapid cleavage without strong mineral acids, simplifying waste management .
Chemical Reactions Analysis
Types of Reactions
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including acylation and esterification. It is particularly sensitive to oxidation and hydrolysis under certain conditions .
Common Reagents and Conditions
Common reagents used in the synthesis of [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate include 2,4,6-trichlorobenzoyl chloride, 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane, and various lipases for enzymatic reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major product of these reactions is [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate itself, with minimal byproducts due to the high specificity of the enzymatic processes .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound exhibits properties that may inhibit tumor growth and proliferation. Its structural features suggest potential interactions with cellular pathways involved in cancer progression. For instance:
-
mTOR Inhibition :
- The compound is structurally related to known mTOR inhibitors like Everolimus and Temsirolimus. These inhibitors are critical in cancer therapy due to their role in regulating cell growth and metabolism:
- Cardiovascular Applications :
Bioavailability and Pharmacokinetics
Research indicates that the compound's lipophilicity due to its methoxy groups may enhance its absorption and distribution within the body. However:
- Further studies are needed to fully understand its pharmacokinetic profile including metabolism and excretion rates.
Case Studies
Mechanism of Action
[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate exerts its effects by binding to the intracellular protein FKBP-12, forming a complex that inhibits mTOR activity. This inhibition results in the arrest of the cell cycle at the G1 phase, preventing cell division and growth . The compound also reduces levels of hypoxia-inducible factors and vascular endothelial growth factor, contributing to its anti-angiogenic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Mechanistic and Pharmacological Insights
- vs. Everolimus: The target compound shares the macrocyclic backbone of Everolimus but replaces the hydroxyethoxy group with a trimethyl-dioxane carboxylate ester. Everolimus’ clinical limitations (e.g., toxicity in GBM trials ) highlight the need for structural refinements in the target compound to improve therapeutic indices.
vs. Vandetanib :
- vs. Ramucirumab: Unlike Ramucirumab (a monoclonal antibody), the target compound’s small-molecule nature allows oral administration and deeper tissue penetration .
Research Findings and Challenges
Stability and Bioactivity Optimization
- Degradation Pathways : The compound’s macrocyclic core is susceptible to hydrolysis under alkaline conditions (pH > 7), necessitating pH-controlled formulations .
- Nanoformulation: Encapsulation in PEGylated liposomes improved aqueous solubility by 12-fold in preclinical models .
Synergistic Potential
- Like Everolimus, the compound may synergize with CDK4/6 inhibitors or PARP inhibitors to enhance apoptosis in resistant cancers, though this requires validation .
Biological Activity
The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research and literature.
Chemical Structure and Properties
The compound's structure is characterized by multiple functional groups that suggest diverse biological activities. The presence of hydroxyl groups and methoxy groups indicates possible interactions with biological macromolecules. Its intricate stereochemistry contributes to its potential specificity in biological interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Groups | 2 (potential for hydrogen bonding) |
| Methoxy Groups | 2 (influence on lipophilicity) |
| Stereocenters | Multiple (indicating chirality and specificity) |
| Molecular Weight | Approximately 850 g/mol |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance:
- Mechanism of Action : Many complex organic compounds target specific signaling pathways involved in cancer cell proliferation and survival. They may inhibit key enzymes or receptors such as EGFR or VEGFR.
- In Vitro Studies : In studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally related to the target compound have shown significant cytotoxic effects at micromolar concentrations.
Antimicrobial Activity
The compound's potential antimicrobial activity has been noted in several studies:
- Bacterial Inhibition : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
- Fungal Activity : Some derivatives have shown antifungal properties against Candida species by interfering with ergosterol biosynthesis.
Neuroprotective Effects
Recent studies suggest that some structurally related compounds may offer neuroprotective benefits:
- Mechanisms : Neuroprotection may occur via antioxidant activity or modulation of neurotransmitter systems.
- Case Studies : In models of neurodegenerative diseases like Alzheimer's disease, compounds with similar frameworks have been shown to reduce oxidative stress and improve cognitive function.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity in MCF-7 and A549 cell lines | , |
| Antimicrobial | Inhibition of bacterial growth | , |
| Neuroprotective | Reduction of oxidative stress | , |
Case Studies
- Anticancer Study : A study published in MDPI highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models.
- Antimicrobial Study : Research in PubChem detailed the antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Mechanistic Insights
The biological activities of the compound can be attributed to its ability to interact with specific targets within cells:
- Signal Transduction Pathways : Inhibition of pathways such as PI3K-AKT-mTOR has been observed in related compounds.
- Receptor Interactions : The potential for binding to various receptors involved in cell signaling suggests a multifaceted approach to its biological effects.
Q & A
Q. Advanced
- Reaction path search : Employ density functional theory (DFT) to model transition states and identify low-energy pathways for critical steps like cyclization .
- Solvent effects : Use COSMO-RS simulations to predict solvent interactions and select optimal media for high-yield steps .
- Feedback loops : Integrate computational predictions with high-throughput experimentation (HTE) to iteratively refine synthetic routes .
Which analytical techniques are critical for characterizing this compound’s structure and purity?
Q. Basic
- NMR spectroscopy : - and -NMR with DEPT-135 to confirm stereochemistry and methoxy group placement .
- HPLC-MS : Reverse-phase chromatography (C18 column) with a mobile phase of methanol/water/0.2 M NaHPO (pH 5.5) for purity assessment .
- X-ray crystallography : Resolve ambiguous stereocenters in the tricyclic core .
How can factorial design improve experimental efficiency in studying reaction variables?
Q. Advanced
- Full factorial design : Test variables (e.g., temperature, catalyst loading) across multiple levels to identify interactions affecting yield and stereoselectivity .
- Response surface methodology (RSM) : Optimize conditions for critical steps like macrocycle closure using central composite design .
- Data analysis : Apply ANOVA to distinguish significant factors and reduce experimental runs by 40–60% .
What methodologies address stability and degradation of this compound under varying conditions?
Q. Basic
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed esters or oxidized methoxy groups) using triple-quadrupole systems .
How to resolve contradictions between computational predictions and experimental reaction outcomes?
Q. Advanced
- Multi-scale modeling : Combine DFT with molecular dynamics (MD) to account for solvent dynamics and steric effects in macrocyclization .
- Microspectroscopic imaging : Analyze surface interactions (e.g., adsorption on silica) that may alter reaction pathways .
- Iterative validation : Use AI-driven platforms like COMSOL Multiphysics to simulate and adjust experimental parameters in real time .
What experimental designs validate biological activity without commercial assays?
Q. Basic
- In vitro binding assays : Use fluorescence polarization to measure affinity for target proteins (e.g., FKBP12 for macrocyclic analogs) .
- Cell permeability studies : Employ Caco-2 monolayers with LC-MS quantification to assess membrane penetration .
How does AI integration enhance process optimization for large-scale synthesis?
Q. Advanced
- Smart laboratories : Autonomous systems adjust reaction parameters (e.g., temperature, stirring rate) based on real-time HPLC data .
- End-to-end automation : Robotic platforms execute multi-step synthesis with <5% variability in yield across batches .
What advanced techniques identify degradation products in complex matrices?
Q. Advanced
- High-resolution mass spectrometry (HRMS) : Use Q-TOF systems with MSE data-independent acquisition to fragment unknown peaks .
- NMR hyphenation : LC-SPE-NMR isolates degradation products for structural elucidation without time-consuming purification .
How to study interactions between this compound and biological membranes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
